Product packaging for Milbemycin D(Cat. No.:CAS No. 77855-81-3)

Milbemycin D

Cat. No.: B106559
CAS No.: 77855-81-3
M. Wt: 556.7 g/mol
InChI Key: BWCRYQGQPDBOAU-WZBVPYLGSA-N
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Description

Historical Context of Discovery and Isolation

The journey of milbemycins began in 1967 when a metabolite, initially designated B-41, was discovered by A. Aoki at Hokkai Sankyo. cabidigitallibrary.org This substance, derived from the fermentation of an actinomycete, demonstrated remarkable acaricidal activity against plant mites and their eggs. cabidigitallibrary.org The producing organism was later identified as a new subspecies of Streptomyces hygroscopicus, named S. hygroscopicus subsp. aureolacrimosus, which was isolated from a soil sample in Hokkaido, Japan. cabidigitallibrary.org The name "milbemycin" was coined from the German word for mites ("Milben") combined with the conventional suffix "-mycin" for antibiotics produced by Streptomyces, despite the compounds lacking antimicrobial activity. cabidigitallibrary.org

It was not until 1972 that the complex structure of one of the B-41 metabolites was elucidated by H. Mishima and his team through X-ray crystallographic analysis and other spectroscopic methods. cabidigitallibrary.org Subsequent research led to the isolation and characterization of a family of structurally related compounds. Milbemycin D, along with milbemycins E, F, G, and H, were later isolated from a high-yield mutant strain of Streptomyces hygroscopicus subsp. aureolacrimosus, obtained through ultraviolet irradiation. nih.gov The isolation process involved adsorption onto a resinous adsorbent, elution with aqueous methanol (B129727), and separation via silica (B1680970) gel column chromatography. nih.gov this compound was obtained as colorless needles after recrystallization. nih.gov

Classification within Macrocyclic Lactone Antiparasitics

This compound belongs to the milbemycin subfamily of macrocyclic lactones (MLs), a class of compounds widely used as antiparasitic agents. frontiersin.orgtodaysveterinarypractice.com The MLs are broadly divided into two main subfamilies: the avermectins and the milbemycins. frontiersin.org Both share a common pharmacophore, which includes a 16-membered macrocyclic lactone ring fused with a benzofuran (B130515) and a spiroketal system. frontiersin.org

A key structural distinction between the milbemycins and the avermectins, such as ivermectin, is that milbemycins are not substituted at the C-13 position of the macrocyclic ring. cabidigitallibrary.org The major naturally produced milbemycins, including Milbemycin A3, A4, and D, differ from each other in the substitution at the C-25 position. cabidigitallibrary.org The structural similarities between these two subfamilies result in a similar mode of action and a considerable overlap in their biological activity spectrum. cabidigitallibrary.orgfrontiersin.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct yet interconnected paths, driven by its biological activity and the desire to improve upon its natural properties.

Biosynthesis and Strain Improvement: A significant area of research has focused on understanding and manipulating the biosynthetic pathway of milbemycins to increase production yields. cabidigitallibrary.orgwikipedia.orgresearcher.life Studies have identified the precursor units for the biosynthesis of the milbemycin skeleton, with the basic structure being formed from acetate (B1210297) and propionate (B1217596) units, and the C-25 isopropyl group derived from isobutyrate. cabidigitallibrary.org Research into the genetic basis of milbemycin production in Streptomyces species, such as S. bingchenggensis, aims to enhance yields through metabolic engineering and synthetic biology approaches. wikipedia.orgresearcher.liferesearchgate.net

Chemical Synthesis and Derivatization: The low fermentation yield of this compound spurred investigations into its chemical synthesis and the creation of more potent and safer derivatives. cabidigitallibrary.orgacs.org A major breakthrough in this area was the development of milbemycin oxime, a mixture of the 5-oxime derivatives of milbemycin A3 and A4, which exhibited a broader anthelmintic spectrum and improved safety. cabidigitallibrary.org Research has also explored modifications at the C-5 position of this compound and other milbemycins, revealing that the hydroxyl group at this position is crucial for retaining anthelmintic activity. tandfonline.comnih.gov

Mechanism of Action: The mode of action of milbemycins has been a central topic of pharmacological research. frontiersin.orgwikipedia.orgchemicalbook.com It is now understood that milbemycins, like avermectins, act by binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. frontiersin.orgwikipedia.org This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the cell, which in turn causes paralysis and death of the parasite. todaysveterinarypractice.comwikipedia.orgchemicalbook.com This mechanism provides a high degree of selectivity for invertebrates, as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, to which milbemycins have a lower affinity. frontiersin.orgnih.gov

Efficacy and Spectrum of Activity: Numerous studies have investigated the efficacy of this compound and its derivatives against a wide range of parasites. cabidigitallibrary.orgnih.govavma.org Early research confirmed its activity against mites and later, its anthelmintic properties. cabidigitallibrary.orgcabidigitallibrary.org Specific studies have detailed its effects on parasites such as Dirofilaria immitis, the causative agent of canine heartworm disease. nih.govavma.org This line of research has been crucial in defining the potential applications of this compound in veterinary medicine.

Interactive Data Table: Key Research Areas for this compound

Research AreaKey FindingsRepresentative Citations
Discovery & Isolation Isolated from Streptomyces hygroscopicus subsp. aureolacrimosus. Structure elucidated in the 1970s. cabidigitallibrary.orgnih.gov
Classification A macrocyclic lactone, part of the milbemycin subfamily. Lacks a C-13 substituent, unlike avermectins. cabidigitallibrary.orgfrontiersin.org
Biosynthesis Polyketide synthesis pathway identified. Research ongoing to improve yields via genetic engineering. cabidigitallibrary.orgwikipedia.orgresearcher.life
Chemical Synthesis Total synthesis has been achieved. Focus on creating more potent and safer derivatives like milbemycin oxime. cabidigitallibrary.orgacs.orgtandfonline.com
Mechanism of Action Binds to glutamate-gated chloride channels in invertebrates, causing paralysis. frontiersin.orgwikipedia.orgchemicalbook.com
Efficacy Potent against a range of parasites, notably mites and various nematodes. cabidigitallibrary.orgnih.govavma.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H48O7 B106559 Milbemycin D CAS No. 77855-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRYQGQPDBOAU-WZBVPYLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77855-81-3
Record name Milbemycin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin D
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Record name MILBEMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI
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Isolation, Biosynthesis, and Production of Milbemycin D

Natural Sources and Fermentation Processes

The production of milbemycins, including Milbemycin D, is primarily achieved through fermentation processes utilizing specific strains of Streptomyces bacteria.

Streptomyces hygroscopicus subsp. aureolacrimosus is the principal microorganism responsible for the natural production of milbemycins. frontiersin.orgusbio.net This bacterium, through submerged fermentation, synthesizes a range of milbemycin analogues. The initial discovery and subsequent isolation of milbemycins were from the fermentation broths of this species. drugfuture.com Fermentation studies, conducted in both shake flasks and larger-scale jar fermentors, have been central to understanding and optimizing the production of these compounds. nih.gov The isolation process typically involves adsorption of the metabolites onto a resinous adsorbent, followed by elution and separation using techniques like silica (B1680970) gel column chromatography. nih.gov this compound, specifically, can be obtained as colorless needles after recrystallization. nih.gov

Mutant strains of S. hygroscopicus subsp. aureolacrimosus, developed through methods like ultraviolet irradiation, have been shown to be high-yield producers of various milbemycins, including this compound. nih.govsoton.ac.uk These mutant strains have been instrumental in the discovery of new milbemycin analogues, some of which feature an isopropyl side chain at the C-25 position, a characteristic of this compound. nih.gov

While S. hygroscopicus subsp. aureolacrimosus is a primary source, other Streptomyces species are also known to produce milbemycins. These include Streptomyces bingchenggensis, Streptomyces cyaneogriseus, Streptomyces griseochromogenes, and Streptomyces nanchangensis. wikipedia.orgresearchgate.net S. bingchenggensis, in particular, has become a significant industrial producer of milbemycins. researchgate.netresearchgate.net The identification of these additional producer strains has broadened the potential for discovering novel milbemycin structures and for developing more efficient production platforms.

Streptomyces SpeciesRole in Milbemycin Production
S. hygroscopicus subsp. aureolacrimosusPrimary natural producer of milbemycins. frontiersin.orgusbio.net
S. bingchenggensisA key industrial producer of milbemycins. researchgate.netresearchgate.net
S. cyaneogriseusKnown producer of milbemycins. wikipedia.orgresearchgate.net
S. griseochromogenesKnown producer of milbemycins. wikipedia.orgresearchgate.net
S. nanchangensisKnown producer of milbemycins. wikipedia.orgresearchgate.net

Elucidation of Biosynthetic Pathways

Understanding the genetic and molecular basis of milbemycin biosynthesis is crucial for enhancing its production and for generating novel derivatives through genetic engineering.

The biosynthesis of milbemycins is governed by a large polyketide synthase (PKS) system, encoded by a cluster of genes. The milbemycin biosynthetic gene cluster (often referred to as the 'mil' cluster) has been identified and sequenced in several producer strains, including S. bingchenggensis and S. nanchangensis. wikipedia.orgresearchgate.net These gene clusters contain the necessary enzymatic machinery for the assembly of the complex macrolide backbone of milbemycins. The organization of the milbemycin gene cluster shares homology with the avermectin (B7782182) biosynthetic gene cluster, providing insights into the evolutionary relationship between these two important classes of compounds. wikipedia.org A notable feature in S. nanchangensis and S. bingchenggensis is that the milA1 gene, which encodes the loading module and the first two extension modules of the PKS, is located a significant distance away from the other PKS genes in the cluster. researcher.life

The production of milbemycins is tightly regulated at the genetic and molecular level. Transcription of the biosynthetic gene clusters is often controlled by pathway-specific regulatory proteins. frontiersin.org For instance, in S. bingchenggensis, a novel ArpA/AfsA-type system, designated SbbR/SbbA, has been identified as a regulator of milbemycin biosynthesis. frontiersin.org Additionally, other regulatory genes, such as milR, a cluster-situated regulator, play a crucial role in controlling the expression of the biosynthetic genes. researchgate.net Overexpression of pathway-specific transcriptional activators, like MilR, has been shown to enhance milbemycin production. researcher.life Understanding these complex regulatory networks is a key area of research aimed at improving milbemycin titers. researchgate.net

Strain Improvement Strategies for Enhanced Biosynthesis

Efforts to increase the yield of milbemycins have focused on various strain improvement strategies, ranging from classical mutagenesis to modern genetic engineering techniques.

One common approach is random mutagenesis, using techniques like UV irradiation or chemical mutagens, to generate high-producing strains. nih.govsoton.ac.ukresearchgate.net This traditional method, while effective, can be time-consuming. nih.gov

More targeted metabolic engineering strategies are also being employed. This includes the deletion of genes encoding for competing pathways or for enzymes that produce undesired byproducts. For example, inactivating the C5-O-methyltransferase gene (aveD) in an avermectin-producing host engineered to produce milbemycins resulted in increased production of milbemycins A3/A4 and a trace amount of this compound. nih.govresearchgate.netconfex.com

Combinatorial biosynthesis, which involves swapping genes or modules between different PKS pathways, has also shown promise. Researchers have successfully engineered the avermectin-producing strain Streptomyces avermitilis to produce milbemycins by replacing parts of its avermectin PKS with the corresponding components from the milbemycin PKS. researcher.lifenih.govresearchgate.net This approach not only offers a way to produce existing milbemycins in a high-titer host but also opens up the possibility of creating novel, hybrid macrolides with potentially improved properties. nih.gov

StrategyDescriptionExample
Random MutagenesisInducing mutations to select for higher-yielding strains.Use of UV irradiation on S. hygroscopicus subsp. aureolacrimosus. nih.govsoton.ac.uk
Metabolic EngineeringTargeted genetic modifications to optimize metabolic pathways.Inactivation of the C5-O-methyltransferase gene to increase specific milbemycin production. nih.govresearchgate.netconfex.com
Combinatorial BiosynthesisCombining genes from different biosynthetic pathways to create new compounds or improve production.Engineering S. avermitilis to produce milbemycins by swapping PKS modules. researcher.lifenih.govresearchgate.net

Random Mutagenesis and Screening Techniques

Random mutagenesis followed by high-throughput screening represents a foundational and cost-effective strategy for improving the production of secondary metabolites in industrial microbiology. researchgate.netresearchgate.net This approach involves exposing a microbial population to mutagens to induce widespread, non-specific genetic alterations and then screening the resulting mutants for desired traits, such as increased antibiotic production. researchgate.net

For milbemycin-producing strains like Streptomyces bingchenggensis, various physical and chemical mutagens have been employed to generate high-yielding variants. frontiersin.org Commonly used methods include treatment with chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and exposure to physical mutagens such as ultraviolet (UV) radiation and atmospheric and room temperature plasma (ARTP). frontiersin.orgnih.govajol.info These techniques have been instrumental in elevating milbemycin titers to levels suitable for industrial consideration. nih.gov

A notable success of this strategy is the development of the S. bingchenggensis BC04 strain. This high-yield producer, which serves as a parent strain for further rational engineering, was obtained from the wild-type strain through multiple rounds of random mutagenesis. mdpi.comsemanticscholar.org This classical strain improvement program successfully increased the milbemycin titer from approximately 1200 mg/L in the wild-type to around 2500 mg/L in the BC04 mutant. mdpi.comsemanticscholar.org Similarly, the mutant strain S. bingchenggensis BC-X-1 was generated through NTG mutation to improve the production profile before undergoing further optimization of its fermentation medium. ajol.info

**Table 1: Examples of Random Mutagenesis in Milbemycin-Producing *Streptomyces***

Parent Strain Mutagenesis Method Resulting Strain Key Improvement Reference(s)
S. bingchenggensis (Wild-Type) Random Mutagenesis BC04 Increased milbemycin titer from ~1200 mg/L to ~2500 mg/L. mdpi.com, semanticscholar.org
S. bingchenggensis NTG BC-X-1 Improved production profile, enabling further optimization. ajol.info
S. bingchenggensis NTG, UV, ARTP Industrial Strains Achieved significant increases in milbemycin titers. frontiersin.org, nih.gov

Targeted Metabolic Engineering Approaches

Following the initial yield improvements from random mutagenesis, targeted metabolic engineering offers a rational approach to further enhance production. This involves precise genetic modifications to the microorganism's metabolic pathways. By analyzing the genome and understanding the biosynthetic and regulatory networks, specific genes can be identified and manipulated to increase the flux of precursors, remove metabolic bottlenecks, and upregulate the expression of the biosynthetic gene cluster. researchgate.net

In S. bingchenggensis, several successful metabolic engineering strategies have been implemented to boost milbemycin production:

Engineering Regulatory Genes: The biosynthesis of milbemycins is controlled by a complex regulatory network. Manipulation of key transcriptional regulators has proven effective. For instance, inactivating the gene sbbA, part of an ArpA/AfsA-type regulatory system, in the BC04 strain resulted in a 25% increase in milbemycin production, from 2537 mg/L to 3169 mg/L. frontiersin.org In another study, rewiring a different regulatory cascade involving the AtcR/AtcK two-component system led to a twofold increase in the milbemycin titer to 1.34 g/L. asm.org Overexpression of another pathway-specific activator, kelR, enhanced the production of milbemycin A3/A4 by 38.1%. researchgate.net

Enhancing Precursor Supply: The biosynthesis of the milbemycin polyketide backbone depends on the availability of primary metabolites, specifically acyl-CoA precursors. mdpi.com Genome re-sequencing of the high-producing BC04 strain identified mutations in genes related to primary metabolism. researchgate.netnih.gov Based on this, a combinatorial engineering strategy was devised: the gene for citrate (B86180) synthase (sbi_04868) was downregulated using a CRISPRi system, while genes for acetyl-CoA carboxylase (sbi_06921-06922) and a gluconate transporter (sbi_04683) were overexpressed. This multi-target approach channeled more carbon into the biosynthetic pathway, increasing the milbemycin A3/A4 titer by 27.6% to 3164.5 mg/L. researchgate.netnih.gov A separate strategy focused on coordinating the supply of different acyl-CoA precursors by overexpressing acetyl-CoA carboxylase (ACC) and using temporal promoters to fine-tune the propionyl-CoA supply, which improved the final milbemycin titer by 39.5% to 3417.88 mg/L. mdpi.com

**Table 2: Selected Targeted Metabolic Engineering Strategies for Milbemycin Production in *S. bingchenggensis***

Engineering Strategy Genetic Target(s) Modification Outcome Reference(s)
Regulatory Gene Engineering sbbA Inactivation (Deletion) 25% increase in titer (to 3169 mg/L) frontiersin.org
Regulatory Gene Engineering AtcR/AtcK system Rewiring of regulatory pathway 2-fold increase in titer (to 1.34 g/L) asm.org
Precursor Supply & Primary Metabolism sbi_04868 (citrate synthase), sbi_06921-22 (acetyl-CoA carboxylase), sbi_04683 (gluconate transporter) Downregulation (CRISPRi) & Overexpression 27.6% increase in titer (to 3164.5 mg/L) researchgate.net, nih.gov
Precursor Supply Acetyl-CoA carboxylase (ACC), Propionyl-CoA pathway Overexpression & Fine-tuning with temporal promoters 39.5% increase in titer (to 3417.88 mg/L) mdpi.com

Application of Combinatorial Biosynthesis and Synthetic Biology

Combinatorial biosynthesis and synthetic biology represent the forefront of metabolic engineering, allowing for the production of known compounds in more efficient host organisms or the generation of novel, structurally diverse analogs. researcher.lifenih.gov This is often achieved by mixing and matching genes or entire modules from the biosynthetic pathways of different organisms. d-nb.info

A prime example of this approach is the engineered biosynthesis of milbemycins, including this compound, in a heterologous host. Streptomyces avermitilis, the industrial producer of the structurally similar macrolide avermectin, was selected as the host due to its high production capacity. nih.govresearchgate.net The strategy involved replacing key components of the avermectin polyketide synthase (PKS) with their counterparts from the milbemycin biosynthetic gene cluster of S. bingchenggensis. nih.govresearchgate.net

The key steps in this process were:

PKS Module Replacement: The genes AveA1 and AveA3 of the avermectin PKS in S. avermitilis were replaced with the corresponding milbemycin PKS genes, MilA1 and MilA3. nih.govresearchgate.net This modification successfully rerouted the host's biosynthetic machinery to produce a mixture of milbemycin compounds.

Initial Product Profile: The resulting engineered strain produced small amounts of milbemycins A3, A4, and D. However, the major products were C5-O-methylated versions (milbemycins B2, B3, and G), as the native S. avermitilis enzyme AveD methylated the milbemycin backbone. nih.govresearchgate.net

Post-PKS Tailoring Modification: To obtain the desired products, the gene aveD, which encodes the C5-O-methyltransferase, was subsequently inactivated. nih.govresearchgate.net This final step prevented the methylation reaction and led to the accumulation of milbemycin A3 and A4 at a titer of up to 377 mg/L in a 5-liter fermenter, along with trace quantities of this compound. nih.govresearchgate.net

This work demonstrated the feasibility of using a high-producing industrial strain as a chassis for the combinatorial biosynthesis of valuable related compounds like this compound. nih.gov

**Table 3: Combinatorial Biosynthesis of this compound in *S. avermitilis***

Host Strain Genetic Modification Resulting Products Reference(s)
S. avermitilis SA-01 Replacement of AveA1/AveA3 with MilA1/MilA3 Milbemycins A3, A4, D (minor) and their C5-O-methylated congeners B2, B3, G (major). nih.gov, researchgate.net
S. avermitilis (PKS mutant) Inactivation of aveD (C5-O-methyltransferase) Milbemycins A3/A4 (up to 377 mg/L) and trace amounts of this compound. nih.gov, researchgate.net

Compound Index

Chemical Synthesis and Derivatization of Milbemycin D and Analogues

Total Synthesis Methodologies for Milbemycin D

The total synthesis of this compound is a formidable task that requires precise control over stereochemistry and the strategic assembly of its complex structural motifs. The primary challenges include the asymmetric synthesis of the spiroketal, the stereocontrolled construction of the hexahydrobenzofuran subunit, and the incorporation of the remote asymmetric center at C12. acs.org

The enantioselective total synthesis of (+)-Milbemycin D has been successfully accomplished, providing a route to the naturally occurring, biologically active stereoisomer. acs.orgacs.org A key challenge in these syntheses is the construction of the highly sensitive hexahydrobenzofuran fragment while maintaining the correct stereochemistry at the C2 position and the integrity of the C3,4 double bond. acs.org

One reported synthesis employs a sequential electrophilic cyclization and acs.orggoogle.com-sigmatropic rearrangement to form the oxygen-containing ring of the hexahydrobenzofuran unit and install the C5 hydroxyl group. acs.org The spiroketal fragment is assembled via a novel spiroketalization of a hydroxy pyrone, which effectively sets the anomeric stereocenter. acs.orgacs.org This strategy establishes the necessary functionality for the later connection of the two major fragments. acs.org

Key Steps in an Enantioselective Total Synthesis of (+)-Milbemycin D

Step Description Reference
Hexahydrobenzofuran Synthesis Utilizes a sequential electrophilic cyclization− acs.orggoogle.com-sigmatropic rearrangement to construct the ring and incorporate the C5 hydroxyl group. acs.org
Spiroketal Synthesis A novel spiroketalization of a hydroxy pyrone is used to set the anomeric stereocenter and prepare for fragment coupling. acs.orgacs.org
Fragment Coupling A lithium bromide-accelerated Wittig olefination connects the spiroketal and hexahydrobenzofuran subunits at the C10,11 double bond. acs.org

| Macrolactonization | Oxidation of the C1 hydroxyl group yields the seco acid, which then undergoes macrolactonization to form the 16-membered ring. | acs.org |

This approach successfully incorporates the sensitive C2 stereocenter and the C3,4 double bond without epimerization or unwanted migration. acs.org

Fragment-based strategies are central to managing the complexity of this compound's structure. These approaches involve the independent synthesis of major structural components—often referred to as the "northern" and "southern" hemispheres—which are later coupled to form the complete carbon skeleton. acs.orgcam.ac.uk

In the synthesis of (+)-Milbemycin D, the molecule is disconnected into two primary fragments:

The Spiroketal Fragment (Northern Hemisphere): This portion contains the characteristic 6,6-spiroketal system. acs.org

The Hexahydrobenzofuran Fragment (Southern Hemisphere): This fragment comprises the aromatic ring and the adjacent tetrahydrofuran (B95107) ring. acs.org

The coupling of these two pre-synthesized, optically pure fragments is a critical step. One effective method for this union is a Wittig olefination reaction, which forms the C10,11 double bond and links the two subunits. acs.org Following the coupling, the final macrocyclic ring is closed through a macrolactonization step. acs.org This convergent approach allows for the development of optimized routes to each complex fragment before their final assembly.

Semi-Synthetic Modifications from Natural Milbemycins

Semi-synthesis, which uses milbemycins obtained from fermentation as starting materials, is a practical and widely used approach for producing important derivatives and novel analogues. ontosight.ainih.gov This strategy leverages the complex core structure provided by nature, allowing chemists to focus on targeted modifications.

Milbemycin oxime is a commercially significant derivative synthesized from a mixture of natural milbemycins A3 and A4. nih.gov The synthesis is a two-step process that involves oxidation followed by oximation. science.govtandfonline.com

General Synthesis of Milbemycin Oxime

Step Description Reagents Reference
1. Ketonization The C5 hydroxyl group of the milbemycin starting material is oxidized to form the corresponding 5-keto intermediate (5-oxomilbemycin). Oxidizing agents (e.g., CrO₃, Calcium Hypochlorite) science.govgoogle.com

| 2. Oximation | The 5-keto intermediate is reacted with hydroxylamine (B1172632) hydrochloride to form the 5-oxime derivative. | Hydroxylamine hydrochloride, often in a solvent like methanol (B129727) or dioxane. | google.comtandfonline.comgoogle.com |

The process begins with the selective oxidation of the milbemycin A3/A4 mixture to yield the intermediate 5-oxomilbemycins. science.gov This intermediate is then dissolved in a solvent system, such as methanol and dioxane, and treated with a hydroxylamine hydrochloride solution to produce the milbemycin oxime crude product. google.com Purification is typically achieved through crystallization. google.com Further derivatization can be accomplished, for example, by creating 5-O-acyl oximes from the 5-keto-5-oxime parent compounds. tandfonline.com

Introducing new functional groups onto the milbemycin scaffold is key to creating analogues with potentially improved properties. A variety of chemical techniques are employed to achieve these transformations, often requiring careful protection of existing reactive sites to ensure selectivity.

A powerful method for initial functionalization is microbial oxidation. For instance, the microbial oxidation of milbemycin A4 can produce 25a-hydroxymilbemycin A4 and 25b-hydroxymilbemycin A4, introducing a hydroxyl group at a position that is difficult to functionalize through conventional chemical means. tandfonline.com This new hydroxyl group serves as a chemical handle for subsequent modifications.

To prevent unwanted side reactions during these modifications, other reactive groups on the molecule, such as the C5 hydroxyl group, are often protected. A common strategy is to protect the C5-OH as a silyl (B83357) ether using reagents like t-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole. tandfonline.com

Once a hydroxyl group is installed and other sites are protected, a range of transformations can be performed:

Acylation: The hydroxyl group can be esterified. For example, 24a-hydroxymilbemycin A4 can be acylated with pivaloyl chloride. tandfonline.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonate esters. tandfonline.com

Substitution Reactions: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate) and then displaced by a nucleophile. This has been used to synthesize 24a-fluoromilbemycin A4 and 24a-methylmilbemycin A4. tandfonline.com

These chemical conversions are performed under conditions that avoid epimerization at the C2 position or migration of the double bond, to which milbemycins are sensitive, particularly under basic conditions. tandfonline.com

Design and Synthesis of Novel Milbemycin Analogues

The design and synthesis of novel milbemycin analogues are driven by the goal of enhancing biological activity and exploring the structure-activity relationship (SAR) of this class of compounds. Modifications are strategically made at various positions on the milbemycin core.

Researchers have synthesized series of novel analogues by introducing new alkyl and aryl groups at the 4'- and 13-positions. acs.orgresearchgate.net Another approach involves using deglycosylated ivermectin, an analogue of milbemycin, as a starting material to create derivatives containing ester and methoxy (B1213986) oxime groups through sub-structure ligation. researchgate.netsioc-journal.cn

The synthesis of C-24 and C-25 substituted analogues has also been a focus. tandfonline.comtandfonline.com Novel 25-substituted milbemycin A4 derivatives have been synthesized from hydroxylated precursors obtained via microbial oxidation. tandfonline.com Similarly, a variety of 24a-substituted milbemycin A4 derivatives, including those with new ester, sulfonate, fluoro, and methyl groups, have been prepared from 24a-hydroxymilbemycin A4. tandfonline.com These synthetic efforts, which involve acylation, sulfonylation, and substitution reactions, have led to the creation of compounds with varied biological profiles. tandfonline.com

Table of Mentioned Chemical Compounds

Compound Name
(+)-Milbemycin D
5-O-acyl oximes
5-O-t-butyldimethylsilyl-24a-(p-toluenesulfonyloxy)milbemycin A4
5-oxomilbemycin
24a-(p-toluenesulfonyloxy)milbemycin A4
24a-fluoromilbemycin A4
24a-hydroxymilbemycin A4
24a-methylmilbemycin A4
25a-hydroxymilbemycin A4
25b-hydroxymilbemycin A4
Calcium hypochlorite
Chromic trioxide (CrO₃)
Hydroxylamine hydrochloride
Imidazole
Ivermectin
Lithium bromide
Methanol
Milbemycin A3
Milbemycin A4
This compound
Milbemycin oxime
Pivaloyl chloride
t-Butyldimethylsilyl chloride (TBDMSCl)

Structural Modifications at Key Positions (e.g., C-5, C-13, C-25, 4', 27)

The milbemycin scaffold offers several reactive sites that have been the focus of extensive chemical modification studies. Derivatization at key positions such as C-5, C-13, and C-25 has been a primary strategy for generating novel analogues with diverse properties. google.com

C-5 Position: The hydroxyl group at the C-5 position is a critical determinant of biological activity. nih.gov Modifications at this site have included protection of the hydroxyl group and its conversion to other functionalities. nih.gov For instance, some analogues, such as milbemycins J and K, feature a ketone at the C-5 position instead of the more common hydroxyl or methoxy group. jst.go.jp Additionally, 5-esterified milbemycins have been synthesized to explore structure-activity relationships. googleapis.com However, research indicates that the C-5 hydroxyl group is a significant structural requirement for retaining anthelmintic potency. nih.gov

C-13 Position: Unlike the avermectins, milbemycins are naturally unsubstituted at the C-13 position of the macrolide ring. nih.govcabidigitallibrary.org This has made the C-13 position a prime target for introducing new substituents. Synthetic strategies have been developed to introduce various groups, including alkyl and aryl moieties, at this location. researchgate.netnih.gov Furthermore, ether linkages have been successfully introduced at the C-13 position to create another class of derivatives. googleapis.com Metabolic studies have also identified 13β-hydroxylated metabolites, such as 13β-hydroxymilbemycin A4 5-oxime, indicating that this position is accessible for functionalization. cabidigitallibrary.org

C-25 Position: The substituent at the C-25 position is a point of natural variation among the milbemycin family, with this compound featuring an isopropyl group, while milbemycin A3 has a methyl and A4 has an ethyl group. jst.go.jpcabidigitallibrary.org This diversity arises from the incorporation of different carboxylic acid starter units during biosynthesis. nih.govsoton.ac.uk Chemists have expanded this diversity through both semi-synthetic and biosynthetic methods. Directed biosynthesis, which involves feeding precursor acids to the fermentation culture, has been used to generate novel side chains, such as a 1,3-dimethyl-1-pentene group. google.com Additionally, novel 25-substituted derivatives have been synthesized from 25-hydroxylated precursors obtained through microbial oxidation of milbemycin A4. tandfonline.com These new derivatives, including 25b-methylmilbemycin A4, have demonstrated enhanced acaricidal activity compared to the parent compound. tandfonline.com

4' and 27 Positions: The 4'-position has also been a target for derivatization, with studies reporting the synthesis of analogues containing new alkyl, aryl, and aminocarbonyl groups. researchgate.netnih.govccspublishing.org.cn Modifications at the C-27 position have also been explored, including hydroxylation.

The following table summarizes key structural modifications made to the milbemycin core.

PositionOriginal Group (in this compound)Type of ModificationResulting Analogue/Group
C-5 Hydroxyl (-OH)OxidationKetone (=O) (e.g., Milbemycin J) jst.go.jp
EsterificationAlkanoyloxy group googleapis.com
ConversionAmide group nih.gov
C-13 Hydrogen (-H)Alkylation/ArylationAlkyl or Aryl substituents researchgate.netnih.gov
EtherificationAlkyl or Benzyl ethers googleapis.com
HydroxylationHydroxyl group (-OH) cabidigitallibrary.org
C-25 Isopropyl (-CH(CH₃)₂)Biosynthetic1,3-dimethyl-1-pentene google.com
Semi-synthesis25b-methyl from 25b-hydroxy precursor tandfonline.com
C-4' Hydroxyl (-OH)Acylation/CarbamoylationAlkyl, Aryl, or Aminocarbonyl groups researchgate.netnih.govccspublishing.org.cn

Bioisosteric Replacements and Their Synthetic Routes

Bioisosteric replacement is a strategy in medicinal and agricultural chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. researchgate.net This approach has been applied to the milbemycin scaffold.

A notable example involves the modification of the C-5 hydroxyl group. In a study to probe the importance of this group, it was converted into various amide groups, which can be considered bioisosteres of the hydroxyl functionality. nih.gov The synthetic route for this transformation typically involves initial protection of the C-5 hydroxyl, followed by chemical manipulation and deprotection, or direct conversion depending on the specific reagents and conditions used. However, biological testing of these C-5 amide derivatives revealed that the hydroxyl group is a critical structural feature for maintaining anthelmintic activity, highlighting the limitations of this particular bioisosteric swap. nih.gov

Original GroupPositionBioisosteric Replacement
Hydroxyl (-OH)C-5Amide (-NHCOR) nih.gov

Development of Analogues with Altered Stereochemistry

The complex, three-dimensional structure of this compound contains numerous stereocenters, and the specific configuration of these centers is crucial for its biological function. The development of analogues with altered stereochemistry is a sophisticated approach to probe the molecule's interaction with its biological target and to potentially create novel compounds.

One area of focus has been the stereochemistry at C-5. The absolute configuration of the C-5 hydroxyl group was determined to be 'R' through methods including the comparison of the specific optical rotation of this compound and its acetate (B1210297) with their corresponding C-5 epimeric isomers. jst.go.jp The synthesis of such epimers is essential for understanding the stereochemical requirements for activity.

Epimerization at other positions is also a known phenomenon. The C-2 position, for instance, can readily epimerize under basic conditions. tandfonline.com This sensitivity requires careful control of pH during synthetic manipulations to avoid the formation of unwanted stereoisomers. tandfonline.commdpi.com The C-2 epimers can subsequently undergo an irreversible migration of the Δ³,⁴ double bond to form the conjugated Δ² isomer. tandfonline.com

Modern total synthesis provides powerful tools for creating analogues with precisely controlled stereochemistry. De novo asymmetric total syntheses, such as the one developed for milbemycin β₃, utilize asymmetric catalysis to establish the absolute stereochemistry of each chiral center from the ground up. nih.gov This strategy allows for the creation of stereochemically pure isomers that are difficult or impossible to access through the derivatization of the natural product, enabling a more thorough exploration of the impact of stereochemistry on function. nih.gov

PositionStereochemical VariationContext/Method
C-2 EpimerizationOccurs under basic conditions, can lead to double bond migration. tandfonline.com
C-5 Epimers (R vs. S)Synthesized and compared to determine the natural configuration. jst.go.jp
Multiple De novo SynthesisAsymmetric catalysis used to establish absolute stereochemistry during total synthesis. nih.gov

Mechanistic Investigations of Biological Activity of Milbemycin D

Interaction with Ligand-Gated Chloride Channels

The primary mode of action of Milbemycin D involves its interaction with ligand-gated chloride channels, which are critical for neurotransmission. This interaction differs between invertebrates and mammals, providing a basis for its selective toxicity.

Glutamate-Gated Chloride Channels (GluCls) as Primary Targets in Invertebrates

In invertebrates such as nematodes and arthropods, the principal targets of this compound are glutamate-gated chloride channels (GluCls). researchgate.netfrontiersin.org These channels, which are absent in vertebrates, are crucial for the regulation of nerve and muscle cell activity. frontiersin.org this compound acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel that is distinct from the glutamate (B1630785) binding site. nih.gov This binding potentiates the effect of glutamate, causing the channels to open in a way that is essentially irreversible. researchgate.netnih.gov The prolonged influx of chloride ions leads to hyperpolarization of the neuronal and muscular membranes, resulting in flaccid paralysis and ultimately the death of the parasite. cabidigitallibrary.orgresearchgate.net The high affinity of milbemycins for these invertebrate-specific channels is a key reason for their effectiveness as anthelmintics. researchgate.net

Table 1: Research Findings on this compound and Invertebrate GluCls

Finding Description
Primary Target Glutamate-gated chloride channels (GluCls) are the main site of action in invertebrates. researchgate.netfrontiersin.org
Mechanism This compound acts as a positive allosteric modulator, enhancing the effect of glutamate. nih.gov
Channel Effect It causes a prolonged, essentially irreversible opening of the chloride channels. researchgate.netnih.gov
Physiological Outcome The sustained chloride ion influx leads to hyperpolarization, causing flaccid paralysis and death of the parasite. cabidigitallibrary.orgresearchgate.net

| Selectivity | The high affinity for invertebrate-specific GluCls contributes to its selective toxicity. researchgate.net |

Gamma-Aminobutyric Acid Type A Receptors (GABA-A) in Mammalian Systems

In mammals, this compound can interact with gamma-aminobutyric acid type A (GABA-A) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. nih.govfrontiersin.org Similar to its effect on GluCls, it can enhance the action of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. nih.gov However, the affinity of milbemycins for mammalian GABA-A receptors is significantly lower than for invertebrate GluCls. frontiersin.org The blood-brain barrier, which is protected by the P-glycoprotein efflux pump, typically prevents milbemycins from reaching the central nervous system in high concentrations. nih.govfrontiersin.org

Modulation of ATP-Binding Cassette (ABC) Transporters

Beyond its effects on ion channels, this compound has been shown to modulate the function of ATP-binding cassette (ABC) transporters, a family of proteins that transport various molecules across cell membranes.

Inhibition of Efflux Pumps (e.g., Cdr1, CgCDR1)

This compound and its derivatives have been identified as inhibitors of ABC transporters that function as efflux pumps in certain pathogenic fungi, such as Candida albicans and Candida glabrata. toku-e.comresearchgate.netnih.gov Specifically, they can inhibit pumps like Cdr1 and CgCDR1, which are often responsible for multidrug resistance by actively removing antifungal agents from the fungal cells. researchgate.netnih.govresearchgate.net By blocking these pumps, this compound can increase the intracellular concentration of other drugs. researchgate.net

Implications for Synergistic Effects with Other Therapeutic Agents

The inhibition of fungal efflux pumps by milbemycins has important therapeutic implications. It has been demonstrated that milbemycins can act synergistically with antifungal drugs like fluconazole (B54011), effectively reversing azole resistance in clinically relevant fungal strains. nih.govresearchgate.netportico.org This synergistic activity has been observed both in vitro and in animal models of fungal infections. nih.govportico.org For instance, co-administration of a milbemycin with fluconazole has been shown to enhance the antifungal effect in a mouse model of pyelonephritis caused by fluconazole-resistant Candida albicans. portico.org

Table 2: Synergistic Effects of this compound with Therapeutic Agents

Organism Therapeutic Agent Effect
Candida albicans Fluconazole Reversal of fluconazole resistance. researchgate.netportico.org
Candida glabrata Fluconazole Synergistic activity against resistant strains. nih.gov

Proposed Secondary or Adjunctive Mechanisms of Action

Role of Reactive Oxygen Species (ROS) Formation

While the primary mode of action for milbemycins against parasites involves ion channel disruption, research into their broader biological activities has uncovered additional mechanisms, including the potential induction of oxidative stress. Investigations, particularly concerning the antifungal properties of milbemycin derivatives, suggest that the formation of Reactive Oxygen Species (ROS) may play a significant role. toku-e.comasm.org

Studies using oxim derivatives of milbemycin A3/A4 have demonstrated intrinsic fungicidal activity against species such as Candida glabrata and Candida albicans. asm.orgnih.gov This fungicidal effect is hypothesized to be linked to the generation of ROS within the fungal cells. toku-e.comasm.orgnih.gov In support of this, transcriptional analysis of C. glabrata and C. albicans exposed to a milbemycin A3 oxim derivative revealed a common set of regulated genes involved in various stress responses. asm.orgnih.gov A notable portion of these upregulated genes are associated with oxidoreductive processes, directly implicating oxidative stress as a consequence of milbemycin exposure. nih.gov

This induction of an oxidative stress response suggests that beyond their well-documented neurotoxic effects on invertebrates, milbemycins can disrupt cellular homeostasis through other pathways, with ROS formation being a key element of their fungicidal action. asm.orgnih.gov

Table 1: Summary of Gene Response in Candida Species to Milbemycin A3 Oxim

Organism Condition Observed Genetic Response Implication
Candida glabrata Exposure to A3 Oxim Upregulation of genes involved in stress responses, including oxidoreductive processes. nih.gov Suggests an induced oxidative stress response. nih.gov

Comparative Pharmacodynamics with Other Macrocyclic Lactones

This compound belongs to the macrocyclic lactone (ML) class, which also includes the avermectins (e.g., ivermectin, selamectin) and other milbemycins (e.g., moxidectin (B1677422), milbemycin oxime). nih.govhuveta.hu While sharing a core mechanism of action, there are notable pharmacodynamic and structural differences among these compounds.

The primary pharmacodynamic target for all MLs, including milbemycins and avermectins, is the glutamate-gated chloride channel (GluCl) found exclusively in invertebrates. frontiersin.orgnih.govnih.gov Binding of an ML to these channels causes a slow-opening and essentially irreversible influx of chloride ions into nerve and muscle cells. nih.govcambridge.org This leads to hyperpolarization of the cell membrane, ultimately resulting in flaccid paralysis and death of the parasite. toku-e.comwikipedia.org Research on the pharyngeal muscle of Ascaris suum demonstrated that this compound causes a dose-dependent potentiation of the response to the natural ligand, glutamate. cambridge.org

Structurally, both avermectins and milbemycins possess a characteristic 16-membered macrocyclic lactone ring. nih.govfrontiersin.org A key distinction is that milbemycins are unglycosylated, lacking the disaccharide moiety at the C-13 position that is characteristic of avermectins. cabidigitallibrary.org

Despite the common target, differences in potency and spectrum of activity exist. Moxidectin, another member of the milbemycin subfamily, is considered the most potent and lipophilic of the MLs. d-nb.infonih.gov This high lipophilicity contributes to greater tissue distribution and a longer half-life compared to ivermectin. nih.govd-nb.info In comparative studies against susceptible heartworm (Dirofilaria immitis) strains, moxidectin demonstrated 100% efficacy at a much lower dose (0.5 µg/kg) than milbemycin oxime (500 µg/kg) and ivermectin (6 µg/kg). d-nb.infonih.gov These variations in potency underscore the subtle but significant pharmacodynamic differences that arise from the structural modifications within the macrocyclic lactone class.

Table 2: Comparative Pharmacodynamic Properties of Macrocyclic Lactones

Compound / Subclass Chemical Subclass Key Structural Feature Primary Target Reported Potency / Efficacy Notes
This compound Milbemycin Unglycosylated at C-13. cabidigitallibrary.org Glutamate-gated chloride channels (GluCls). cambridge.org Potentiates glutamate response in Ascaris suum. cambridge.org
Milbemycin Oxime Milbemycin Unglycosylated at C-13; Oximated derivative of A3/A4. nih.gov Glutamate-gated chloride channels (GluCls). wikipedia.org 100% efficacy against susceptible D. immitis at 500 µg/kg. d-nb.infonih.gov
Moxidectin Milbemycin Unglycosylated at C-13. huveta.hu Glutamate-gated chloride channels (GluCls). todaysveterinarypractice.com Highly potent and lipophilic; 100% efficacy against susceptible D. immitis at 0.5 µg/kg. d-nb.infonih.gov
Ivermectin Avermectin (B7782182) Glycosylated at C-13 with a disaccharide. cabidigitallibrary.org Glutamate-gated chloride channels (GluCls). frontiersin.org 100% efficacy against susceptible D. immitis at 6 µg/kg. d-nb.infonih.gov

| Selamectin | Avermectin | Glycosylated at C-13 with a disaccharide. huveta.hu | Glutamate-gated chloride channels (GluCls). nih.gov | Considered to have a wide margin of safety. huveta.hu |

Structure Activity Relationship Sar Studies of Milbemycin D and Its Derivatives

Significance of the 16-Membered Macrocyclic Lactone Ring System

The 16-membered macrocyclic lactone ring is the fundamental scaffold of all milbemycins and the closely related avermectins, serving as the common pharmacophore essential for their biological activity. nih.govsgul.ac.uk This large, architecturally novel ring system is produced by soil actinomycetes of the genus Streptomyces. veteriankey.comnih.gov It is considered the basic skeleton responsible for the potent and broad-spectrum antiparasitic, insecticidal, and acaricidal properties of the class. nih.govresearchgate.net The macrolide ring's conformation is critical for binding to target receptors, primarily glutamate-gated chloride channels (GluCls) in invertebrates. d-nb.infonih.gov This interaction leads to hyperpolarisation of neuronal and muscle cells, blocking signal transfer and causing paralysis and death of the target organism. ayurvedjournal.comwikipedia.org Both avermectin (B7782182) and milbemycin families share this common 16-member macrocyclic lactone ring, underscoring its central role in their mechanism of action. nih.govsgul.ac.uk

Contribution of Spiroketal and Benzofuran (B130515) Moieties to Activity

Fused to the macrocyclic lactone core of Milbemycin D are two key structural units: a spiroketal moiety and a hexahydrobenzofuran moiety. ymaws.com These components are critical for establishing the specific three-dimensional arrangement of the molecule, which is recognized by the target chloride ion channel receptors. nih.gov The spiroketal ring system, typically consisting of two six-membered rings, extends from C-17 to C-25 of the macrocycle. ymaws.comcabidigitallibrary.org The hexahydrobenzofuran unit is fused from C-2 to C-8a. ymaws.com This rigid, complex fusion of rings locks the macrocycle into a specific conformation that is essential for high-affinity binding to the invertebrate-specific GluCls, which is ultimately responsible for the potent biological activity of the milbemycin class. nih.gov

Influence of Substituents at the C-5 Position on Biological Potency

The substituent at the C-5 position of the benzofuran moiety plays a critical role in modulating the biological potency of milbemycin derivatives. In naturally occurring compounds like this compound, this position is occupied by a hydroxyl group, which has been shown to be a crucial structural requirement for retaining significant anthelmintic activity. researchgate.netnih.gov

Research involving the modification of this hydroxyl group has provided key insights into its importance:

Protection or Replacement: Protecting the C-5 hydroxyl group or converting it into amide bioisosteres leads to a drastic reduction in anthelmintic potency against nematodes such as Nippostrongylus brasiliensis. researchgate.netnih.gov

Oxidation: Conversion of the C-5 hydroxyl to a ketone group, as seen in 5-ketomilbemycin A4, results in only moderate activity. tandfonline.com

Oximation: In contrast, the synthesis of 5-oxime derivatives from the 5-keto analogues leads to a significant potentiation of activity, particularly against microfilariae of Dirofilaria immitis. cabidigitallibrary.orgtandfonline.com The 5-keto-5-oxime of this compound showed efficacy superior to the parent compound, indicating that the hydroxyimino group not only acts as a bioisostere of the hydroxyl function but actively enhances potency against this specific parasite. tandfonline.com

Other Derivatives: 5-amido and 5-hydrazone derivatives were found to be only marginally active in antiparasitic screens. cabidigitallibrary.org

These findings highlight that while the C-5 hydroxyl group is important, specific modifications like oximation can lead to derivatives with superior and more targeted biological activity.

Table 1: Effect of C-5 Position Modifications on Biological Activity

C-5 SubstituentParent CompoundTarget OrganismObserved ActivityReference(s)
Hydroxyl (-OH)This compound / A4Nippostrongylus brasiliensisHigh (Structural requirement for activity) researchgate.netnih.gov
Protected HydroxylThis compound / A4Nippostrongylus brasiliensisDrastically reduced potency researchgate.netnih.gov
Amide (-CONH₂)This compound / A4Nippostrongylus brasiliensisDrastically reduced potency researchgate.netnih.gov
Ketone (=O)Milbemycin A4Dirofilaria immitisModerate activity tandfonline.com
Oxime (=NOH)This compound / A4Dirofilaria immitisHigh efficacy, superior to parent compound cabidigitallibrary.orgtandfonline.com

Effects of Side Chains at the C-25 Position on Spectrum of Activity

The alkyl substituent at the C-25 position of the spiroketal is a key determinant of the potency and spectrum of activity of milbemycins. Naturally occurring milbemycins differ from each other primarily by the substitution at this position. cabidigitallibrary.org this compound characteristically features an isopropyl group at C-25, which distinguishes it from milbemycins A3 and A4, which bear methyl and ethyl groups, respectively. nih.govymaws.com

SAR studies have demonstrated the following relationships:

Acaricidal Activity: The nature of the C-25 substituent significantly influences acaricidal potency. In one study, derivatives of milbemycin A4 were synthesized with novel C-25 substituents. All synthesized derivatives showed higher activity against the two-spotted spider mite (Tetranychus urticae) than the parent milbemycin A4. nih.gov Notably, some of these derivatives had higher acaricidal activity than this compound, with 25b-methylmilbemycin A4 being the most active derivative identified in the study. nih.gov

Insecticidal Activity: The C-25 side chain also impacts insecticidal activity. The creation of hybrid molecules by swapping biosynthetic domains between avermectin and milbemycin producers has generated novel compounds. A mixture of 25-methyl and 25-ethyl ivermectin (structurally related to milbemycins) exhibited a 4.6-fold increase in insecticidal activity against Caenorhabditis elegans and a 5.7-fold increase against the second-instar larva of Mythimna separata compared to a standard milbemycin A3/A4 mixture. d-nb.info

General Potency: Milbemycins with an isopropyl or sec-butyl side chain at C-25, like this compound, are generally potent anthelmintics. ymaws.com The presence of a substituted olefinic side chain at C-25 is a feature of the potent derivative moxidectin (B1677422). cabidigitallibrary.org

Table 2: Influence of C-25 Substituents on Pest Activity

C-25 SubstituentCompound TypeTarget PestRelative ActivityReference(s)
Methyl (-CH₃)Milbemycin A3GeneralBaseline cabidigitallibrary.org
Ethyl (-CH₂CH₃)Milbemycin A4GeneralBaseline cabidigitallibrary.org
Isopropyl (-CH(CH₃)₂)This compoundGeneralPotent nih.govymaws.com
25b-methylMilbemycin A4 derivativeTetranychus urticaeHigher than this compound nih.gov
Methyl/Ethyl MixtureIvermectin derivativeCaenorhabditis elegans4.6x higher than Milbemycin A3/A4 d-nb.info
Methyl/Ethyl MixtureMythimna separata5.7x higher than Milbemycin A3/A4 d-nb.info

Impact of Modifications at C-13 and Other Peripheral Positions

A defining structural feature that distinguishes the milbemycin family from the avermectins is the lack of a substituent at the C-13 position of the macrocyclic ring. cabidigitallibrary.orgmeritresearchjournals.org Avermectins possess a large bisoleandrosyl sugar moiety at this position, whereas milbemycins are unsubstituted, having a proton instead. nih.govcabidigitallibrary.org

The significance of this position is profound:

Avermectin Aglycones: Removal of the sugar moiety from avermectins to yield the corresponding aglycone, which has a polar α-hydroxy group at C-13, results in a loss of anthelmintic activity. ymaws.comasm.org

13-Deoxy Avermectins: However, subsequent removal of this 13-α-hydroxy group creates a 13-deoxy avermectin aglycone. This modification restores potent anthelmintic activity, and the resulting structure is essentially a milbemycin. ymaws.com In fact, 22,23-dihydro-13-deoxy-avermectin B₁ is identical to this compound. ymaws.com This demonstrates that the absence of a large polar group at C-13 is critical for the high potency of the milbemycin scaffold.

Modifications at other peripheral positions have also been explored to create potent derivatives. A notable example is the C-23 position. The semi-synthetic derivative moxidectin differs from its parent compound nemadectin (B27624) by the addition of a methoxime moiety at C-23, a feature unique to moxidectin that contributes to its high lipophilicity and potency. nih.govcabidigitallibrary.org

SAR Correlating Structural Features with Specific Anthelmintic, Insecticidal, Acaricidal, and Antifungal Activities

The specific biological profile of a milbemycin derivative is a composite of its various structural features. SAR studies allow for the correlation of these features with distinct bioactivities.

Anthelmintic Activity: High anthelmintic potency is strongly associated with an unsubstituted C-13 position and a free hydroxyl group at C-5. ymaws.comresearchgate.netnih.gov Derivatives where the C-5 hydroxyl is removed or modified (e.g., converted to an amide) show drastically reduced potency against nematodes like Trichostrongylus colubriformis and Nippostrongylus brasiliensis. researchgate.net However, conversion to a 5-oxime can enhance activity against specific nematodes like Dirofilaria immitis. tandfonline.com The nature of the C-25 alkyl group also contributes to potency. ymaws.com

Insecticidal Activity: Good insecticidal activity against pests such as the oriental armyworm and black bean aphid has been observed in milbemycin analogues. researchgate.netacs.org While many modifications at the C-13 position with alkyl or aryl groups resulted in low acaricidal activity, they retained good insecticidal activity. researchgate.netacs.org The combination of specific C-25 side chains (methyl and ethyl) in ivermectin-milbemycin hybrid structures has been shown to significantly enhance insecticidal effects against Mythimna separata. d-nb.info

Acaricidal Activity: Milbemycins were first discovered due to their remarkable acaricidal activity against plant mites. cabidigitallibrary.orgjcpa.or.jp This activity is highly sensitive to the C-25 substituent. This compound, with its C-25 isopropyl group, is a potent acaricide. cabidigitallibrary.org Furthermore, synthetic modification of the C-25 position in Milbemycin A4 has yielded derivatives with even greater potency against Tetranychus urticae than this compound. nih.gov

Antifungal Activity: Recently, milbemycins have been identified as having a novel antifungal role. Their primary mechanism in this context is the inhibition of ATP-binding cassette (ABC) efflux pumps in fungi. nih.gov This action can reverse azole resistance in fungal pathogens like Candida albicans, C. auris, and Cryptococcus neoformans by preventing the fungi from pumping out the antifungal drug. nih.govoup.com Milbemycin α9, in particular, was found to significantly enhance the activity of posaconazole. nih.gov Beyond this adjuvant effect, some milbemycin oxime derivatives have demonstrated intrinsic fungicidal activity at higher concentrations, possibly by inducing the formation of reactive oxygen species. nih.gov

Table 3: Summary of SAR for Different Biological Activities

ActivityKey Structural RequirementsNotesReference(s)
Anthelmintic Unsubstituted C-13; Free C-5 hydroxyl group (or 5-oxime for specific targets).Loss of C-5 -OH drastically reduces potency. ymaws.comresearchgate.nettandfonline.com
Insecticidal Tolerant of C-13 modifications; Specific C-25 side chains (e.g., methyl/ethyl mix).Activity is dose-dependent. d-nb.inforesearchgate.net
Acaricidal Highly dependent on C-25 substituent (e.g., isopropyl, modified methyl).The original activity for which milbemycins were discovered. nih.govjcpa.or.jp
Antifungal Ability to inhibit ABC efflux pumps; Some derivatives show intrinsic fungicidal effects.A newer application; can act as an adjuvant to restore azole susceptibility. nih.govoup.comnih.gov

Biological Efficacy Studies and Target Organisms of Milbemycin D

Anthelmintic Efficacy Research

Milbemycin D and its derivatives have shown significant efficacy against a range of parasitic nematodes, including filarial and gastrointestinal worms.

Against Filarial Nematodes (e.g., Dirofilaria immitis larvae and microfilariae)

This compound has been investigated for its effects on Dirofilaria immitis, the causative agent of heartworm disease. Studies have shown that a single oral administration of this compound can lead to a significant decrease in the number of circulating microfilariae in infected dogs. jst.go.jp One study observed that the number of microfilariae dropped to 3 to 8% of the pretreatment levels within one week of administration. jst.go.jp This reduced level was maintained for approximately eight weeks before gradually increasing, though it did not return to the initial levels within the 20-week observation period. jst.go.jp

Further research into the mechanism of action revealed that this compound inhibits the development of heartworm embryos within the female worm. jst.go.jp While it does not directly kill the intrauterine microfilariae, it causes degeneration and collapse of morular embryos, leading to a decrease in the number of developing microfilariae over time. jst.go.jp After 20 weeks, no new microfilariae were found to be developing in the treated worms. jst.go.jp

Monthly administration of this compound as part of a prophylactic program has been shown to eliminate circulating microfilariae after one to five treatments, preventing their reappearance in the subsequent mosquito season. jst.go.jp This suggests that this compound can induce an occult heartworm infection by suppressing the reproductive capabilities of the adult female worms. jst.go.jp

It is important to note that while this compound is effective against microfilariae, it does not eliminate adult Dirofilaria immitis. avma.org

A derivative, milbemycin oxime, which is a mixture of A3 and A4 oximes, has also demonstrated high efficacy against the developmental stages of D. immitis in dogs. vin.comcabidigitallibrary.org Studies have shown that milbemycin oxime can provide complete protection against heartworm infection when administered monthly. vin.comcabidigitallibrary.orgd-nb.info Research has also been conducted on its efficacy in cats, where it has been shown to be an effective chemoprophylactic agent against D. immitis. kc-usercontent.comnih.gov However, some studies have reported incomplete protection with single doses, while consecutive treatments provided full control. nih.gov There have also been increasing reports of a lack of efficacy in heartworm prevention in some regions of the US. europa.eufrontiersin.orgnih.gov

**Table 1: Summary of Research on this compound and its Derivatives against *Dirofilaria immitis***

Compound Organism Study Type Key Findings Citation
This compound Dirofilaria immitis (microfilariae) In vivo (dogs) Single dose significantly reduced circulating microfilariae. Monthly treatment eliminated microfilariae. Inhibited embryonic development in adult female worms. jst.go.jp
Milbemycin Oxime Dirofilaria immitis (larvae) In vivo (dogs) Highly efficacious against developmental stages. Monthly administration provides effective protection. vin.comcabidigitallibrary.org
Milbemycin Oxime Dirofilaria immitis (larvae) In vivo (cats) Single treatment prevented establishment of infection. Repeated treatments showed complete prevention. kc-usercontent.comnih.gov

Against Gastrointestinal Nematodes (e.g., Ancylostoma spp., Toxocara spp., Trichuris vulpis)

This compound has demonstrated efficacy against common gastrointestinal nematodes in dogs. Early studies using a formulation of milbemycins showed high effectiveness in eliminating adult Toxocara canis (roundworms) and Ancylostoma caninum (hookworms). avma.org The same formulation also caused a significant decrease in the fecal egg counts of Trichuris vulpis (whipworms), although it was not always effective in removing all adult worms. avma.org

Subsequent research focused on milbemycin oxime, a derivative of milbemycin. In experimentally induced infections, milbemycin oxime was highly effective against adult T. canis. avma.orgpopline.org Treated dogs showed a rapid decline in fecal egg counts, and at necropsy, no adult worms were found in the treated groups. avma.orgpopline.org Field studies have also confirmed the efficacy of milbemycin oxime in reducing fecal egg counts for T. canis by over 96%. fda.gov A combination of milbemycin oxime and spinosad was also found to be highly effective against larval (L4) and immature adult stages of T. canis. researchgate.netnih.gov

Against A. caninum, milbemycin oxime has shown high efficacy, with studies reporting a 97.8% reduction in adult worms in naturally infected dogs. avma.org In experimentally infected dogs, efficacy against adult A. caninum was 96.5% after a single treatment and 99.5% after two treatments. avma.orgnih.gov It is noteworthy that milbemycin oxime was found to be ineffective against another hookworm species, Uncinaria stenocephala. avma.orgnih.govavma.org The combination of milbemycin oxime and afoxolaner (B517428) also demonstrated a 99.7% efficacy against adult A. caninum. clinglobal.com

For Trichuris vulpis, milbemycin oxime has been shown to be effective. fda.gov A study comparing moxidectin (B1677422) and a milbemycin oxime/lufenuron combination found the latter to be 99.6% effective against naturally acquired T. vulpis infections. nih.gov Another study reported a 96.8% reduction in whipworms. researchgate.net A combination of spinosad and milbemycin oxime also showed a 96.5% efficacy against experimentally induced T. vulpis infections. europa.eu

Table 2: Efficacy of this compound and Derivatives against Gastrointestinal Nematodes

Compound/Product Target Nematode Efficacy Citation
This compound formulation Toxocara canis Highly efficacious in eliminating adults avma.org
Milbemycin Oxime Toxocara canis >96% reduction in fecal egg counts fda.gov
Milbemycin Oxime/Spinosad Toxocara canis (L4 and immature adult) 96.15% - 100% efficacy researchgate.netnih.gov
This compound formulation Ancylostoma caninum Highly efficacious in eliminating adults avma.org
Milbemycin Oxime Ancylostoma caninum 96.5% - 99.5% efficacy against adults avma.orgnih.gov
Milbemycin Oxime/Afoxolaner Ancylostoma caninum 99.7% efficacy against adults clinglobal.com
This compound formulation Trichuris vulpis Marked decrease in egg counts avma.org
Milbemycin Oxime/Lufenuron Trichuris vulpis 99.6% efficacy nih.gov
Milbemycin Oxime/Spinosad Trichuris vulpis 96.5% efficacy europa.eu

Studies on Other Parasitic Nematodes (Nippostrongylus brasiliensis, Caenorhabditis elegans, Meloidogyne incognita, Bursaphelenchus xylophilus)

The biological activity of this compound and its derivatives has been evaluated against a variety of other parasitic nematodes.

In vitro studies on Nippostrongylus brasiliensis have been instrumental in understanding the structure-activity relationships of milbemycin compounds. Research on derivatives of milbemycin A4 and D revealed that the hydroxyl group at the C-5 position is a crucial structural requirement for maintaining anthelmintic activity. researchgate.netnih.govresearchgate.net Modifications at this position, such as conversion to amido, oxo, and hydrazone derivatives, resulted in only marginal activity. cabidigitallibrary.org

The free-living nematode Caenorhabditis elegans has served as a model organism to investigate the mode of action of milbemycins. cabidigitallibrary.orgresearchgate.netcapes.gov.br Studies have shown a strong correlation between the nematocidal activity of this compound and its ability to activate glutamate-sensitive chloride channels in the nematode's nerve cells. nih.gov This activation leads to an influx of chloride ions, hyperpolarization of the nerve cell membrane, and subsequent paralysis and death of the worm. capes.gov.brnih.gov

Research has also extended to plant-parasitic and wood-parasitic nematodes. New milbemycin metabolites, isolated from genetically engineered strains of Streptomyces, have demonstrated potent nematocidal activity against the pine wood nematode, Bursaphelenchus xylophilus. tandfonline.comresearchgate.netnih.govfigshare.comcabidigitallibrary.org This indicates a potential application for milbemycin compounds in the control of plant diseases caused by nematodes. There is also evidence of efficacy against the root-knot nematode Meloidogyne incognita.

Table 3: Efficacy of this compound and its Derivatives Against Other Nematodes

Compound/Derivative Target Organism Study Type Key Findings Citation
This compound derivatives Nippostrongylus brasiliensis In vitro C-5 hydroxyl group is essential for anthelmintic activity. researchgate.netnih.govcabidigitallibrary.org
This compound Caenorhabditis elegans In vitro Activates glutamate-gated chloride channels, leading to paralysis. nih.gov
New milbemycin metabolites Bursaphelenchus xylophilus In vitro Potent nematocidal activity. tandfonline.comresearchgate.netnih.govfigshare.com

Insecticidal and Acaricidal Efficacy Research

In addition to its anthelmintic properties, this compound and its derivatives have been studied for their effectiveness against various mites and insects.

Studies on Mite Species (Tetranychus spp., Sarcoptes, Demodex)

Milbemycin compounds have shown significant acaricidal activity. Novel 25-substituted derivatives of milbemycin A4 exhibited higher activity against the two-spotted spider mite, Tetranychus urticae, than the parent compound and even this compound. doi.org One derivative, 25b-methylmilbemycin A4, achieved 100% mortality at a concentration of 1 part per million (ppm). doi.org Other new milbemycin metabolites have also demonstrated potent acaricidal activity against Tetranychus cinnabarinus. tandfonline.comresearchgate.netnih.gov

In the veterinary field, milbemycin oxime is used to treat demodicosis in dogs, a skin disease caused by Demodex mites. todaysveterinarypractice.comcabidigitallibrary.org Studies have shown that oral administration of milbemycin oxime is an effective treatment for canine generalized demodicosis caused by Demodex canis. todaysveterinarypractice.comscirp.orgnih.govdvm360.com

Efficacy against Insect Pests (e.g., oriental armyworm, black bean aphid)

The initial discovery of milbemycins highlighted their insecticidal properties. cabidigitallibrary.org While specific, detailed studies on the efficacy of this compound against the oriental armyworm (Mythimna separata) and the black bean aphid (Aphis fabae) are not extensively available in the provided search results, the broader class of milbemycins is recognized for its insecticidal activity.

Table 4: Acaricidal Efficacy of Milbemycin Derivatives

Compound/Derivative Target Mite Efficacy Citation
25b-methylmilbemycin A4 Tetranychus urticae 100% mortality at 1 ppm doi.org
New milbemycin metabolites Tetranychus cinnabarinus Potent acaricidal activity tandfonline.comresearchgate.netnih.gov
Milbemycin Oxime Demodex canis Effective for treatment of canine generalized demodicosis todaysveterinarypractice.comscirp.orgdvm360.com

Antifungal Activity Research

Research into the antifungal properties of milbemycin compounds has revealed significant activity against various fungal pathogens, particularly within the Candida genus. This activity is a subject of growing interest, especially in the context of rising antifungal drug resistance.

Activity against Candida Species (Candida albicans, Candida glabrata, Candida auris)

Milbemycin and its analogs, particularly milbemycin oxime, have demonstrated notable antifungal effects against several clinically important Candida species. One of the primary mechanisms behind this activity is the inhibition of ATP-binding cassette (ABC) transporters in fungal cells. toku-e.com These transporters are often responsible for pumping antifungal drugs out of the cell, a key mechanism of drug resistance. oup.comnih.gov By blocking these efflux pumps, milbemycins can increase the susceptibility of fungi to other antifungal agents. oup.comnih.gov

Studies have shown that milbemycin derivatives possess intrinsic fungicidal activity at concentrations above 3.2 μg/ml against both Candida albicans and Candida glabrata. nih.gov This fungicidal action may be linked to the generation of reactive oxygen species (ROS) within the fungal cells. nih.govfrontiersin.org

The activity against Candida auris, a multidrug-resistant pathogen of global concern, is particularly significant. Research confirms that milbemycin oxime potentiates the effect of fluconazole (B54011) against C. auris by inhibiting ABC transporters like Cdr1. researchgate.netnih.gov A synergistic interaction is observed even in isolates that have Cdr1-independent resistance mechanisms, such as mutations in the ERG11 gene. researchgate.netnih.gov However, the interaction is indifferent in strains that lack the CDR1 gene, confirming the transporter as the primary target for this synergistic activity. researchgate.netnih.gov

Milbemycin oxime is reported to be active against C. albicans and C. glabrata. toku-e.com While some research indicates that Milbemycin oxim (MOX) by itself does not have antifungal activity against Candida parapsilosis, it significantly potentiates the activity of fluconazole. frontiersin.org

Compound Target Organism Observed Effect Mechanism of Action
Milbemycin OximeCandida albicansIntrinsic fungicidal activity (>3.2 µg/ml); Inhibition of drug efflux. nih.govInhibition of ABC transporters (Cdr1/Cdr2); Potential ROS formation. nih.govresearchgate.net
Milbemycin OximeCandida glabrataIntrinsic fungicidal activity (>3.2 µg/ml); Inhibition of drug efflux. toku-e.comnih.govInhibition of ABC transporters (CgCDR1). nih.govnih.gov
Milbemycin OximeCandida aurisPotentiates effect of azole antifungals. researchgate.netnih.govInhibition of ABC transporters (Cdr1). researchgate.netnih.gov

Synergistic Effects with Azole Antifungals

A significant aspect of milbemycin's antifungal research is its synergistic relationship with azole antifungals, such as fluconazole. oup.complos.org Azole resistance in Candida species is frequently mediated by the overexpression of ABC transporter proteins that efflux the drug from the cell. oup.com Milbemycins inhibit these efflux pumps, thereby increasing the intracellular concentration of the azole and restoring its efficacy. oup.comnih.gov

This synergistic effect has been demonstrated across multiple Candida species.

Candida albicans and Candida glabrata : Milbemycin A3/A4 oxime derivatives reverse azole resistance in clinical isolates. researchgate.netfrontiersin.org In C. glabrata, milbemycin A4 oxime was found to block azole efflux and enhance azole susceptibility four-fold in 28 clinical isolates. nih.gov This synergy allows for the reduction of fungal burdens in animal models to levels comparable to those seen with azole-susceptible strains. nih.gov

Candida parapsilosis : In fluconazole-resistant isolates, the combination of milbemycin oxim (MOX) and fluconazole reduced the fluconazole Minimum Inhibitory Concentration (MIC) by 8- to 32-fold. frontiersin.orgfrontiersin.org

Candida auris : A synergistic interaction between milbemycin oxime and fluconazole is observed against most isolates, including those with resistance mechanisms beyond Cdr1 overexpression, such as ERG11 mutations. researchgate.netnih.govresearchgate.net The highest level of synergism was noted in a strain that overexpressed the CDR1 gene. researchgate.netnih.gov

The mechanism of this synergy is directly linked to the inhibition of specific ABC transporters like Cdr1, Cdr2, and CgCDR1. nih.gov Studies using the fluorescent substrate rhodamine 6G (R6G), which is expelled by the same transporters as fluconazole, have confirmed the inhibitory effect of milbemycin oxime on this efflux activity. nih.govnih.gov

Candida Species Milbemycin Analog Partner Azole Observed Synergistic Outcome
C. glabrataMilbemycin α9 (1 µg/ml)FluconazoleDecreased fluconazole MIC from 8 µg/ml to 0.5 µg/ml in 50 strains. nih.gov
C. parapsilosis (FLZR)Milbemycin Oxim (MOX)FluconazoleReduced fluconazole MIC 8- to 32-fold. frontiersin.orgfrontiersin.org
C. aurisMilbemycin OximeFluconazoleSynergistic interaction observed against most clinical and lab-generated isolates. researchgate.netnih.gov
C. albicans (Azole-R)Milbemycin A3/A4 OximeFluconazoleReversed azole resistance. researchgate.net

Comparative Efficacy Assessments of this compound and Analogs

Comparative studies have been conducted to assess the efficacy of this compound and its various analogs, both in their anthelmintic and antifungal capacities.

In anthelmintic research, this compound has proven highly efficacious in eliminating adults of Toxocara canis and Ancylostoma caninum in canines. avma.org Milbemycin oxime, a mixture of A3 and A4 oximes, also shows high efficacy, achieving a 97.8% reduction in adult A. caninum worms. avma.org When compared to other macrocyclic lactones against resistant heartworm (Dirofilaria immitis) strains, moxidectin generally showed higher preventive efficacy (95.9-99.3%) than ivermectin and milbemycin (8.5-63.9%). frontiersin.org In one study against the JYD-34 strain of D. immitis, milbemycin oxime had a preventive efficacy of 52.5%. frontiersin.org In another comparison for treating baboons infected with Trichuris trichiura, fenbendazole (B1672488) was found to be more effective than milbemycin oxime, as it completely eliminated the parasite's eggs from feces, whereas milbemycin oxime only reduced the egg count. ingentaconnect.com

In the context of antifungal activity, comparisons between milbemycin parent compounds and their oxim derivatives have been particularly revealing. Studies on both C. glabrata and C. albicans demonstrated that while both parent compounds (milbemycin A3 and A4) and their oxim derivatives could inhibit drug efflux, the oxim derivatives possessed the highest inhibitory capacity. nih.gov This suggests that the oxim functional group enhances the ability of the molecule to block fungal ABC transporters.

Compound/Analog Target Organism Context Comparative Efficacy Finding
This compoundToxocara canis, Ancylostoma caninumAnthelmintic (Canine)Highly efficacious in eliminating adult worms. avma.org
Milbemycin OximeAncylostoma caninumAnthelmintic (Canine)97.8% efficacy in reducing adult worms. avma.org
Milbemycin OximeDirofilaria immitis (resistant)Anthelmintic (Canine)Lower preventive efficacy (e.g., 52.5% vs. JYD-34 strain) compared to moxidectin. frontiersin.org
Milbemycin OximeTrichuris trichiuraAnthelmintic (Baboon)Less effective than fenbendazole; reduced but did not eliminate eggs. ingentaconnect.com
Milbemycin A3/A4 Oxim DerivativesC. glabrata, C. albicansAntifungal (Efflux Inhibition)Possessed higher inhibitory capacity on drug efflux compared to parent milbemycin A3/A4 compounds. nih.gov

Mechanisms of Resistance to Milbemycin D

Molecular Basis of Resistance Development in Target Organisms

The molecular underpinnings of Milbemycin D resistance are multifaceted, primarily involving mechanisms that reduce the effective concentration of the drug at its target site or alter the target site itself to reduce binding affinity.

A primary mechanism of resistance to this compound and other macrocyclic lactones is the overexpression of efflux pumps, particularly P-glycoproteins (P-gp) and other ATP-binding cassette (ABC) transporters. researchgate.netnih.gov These transporters are membrane proteins that actively pump a wide range of substrates, including drugs, out of the cell, thereby reducing their intracellular concentration and preventing them from reaching their target sites. nih.govresearchgate.netjabonline.in

In various target organisms, including parasitic nematodes and even in cancer cells, increased expression of P-gp has been linked to multidrug resistance (MDR), which includes resistance to milbemycins. researchgate.netnih.gov For instance, studies in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells have shown that certain milbemycin compounds can actually reverse P-gp-mediated MDR, suggesting a direct interaction with these pumps. researchgate.net In parasitic nematodes, the overexpression of P-gp is considered an early step in the development of resistance to macrocyclic lactones. frontiersin.orgfrontiersin.org This upregulation leads to a decreased concentration of the drug at its neuronal targets. frontiersin.orgfrontiersin.org

Research has demonstrated that some anthelmintics can modulate the activity and expression of these MDR transporters. nih.gov The co-administration of P-gp inhibitors can reverse resistance to ivermectin, a related macrocyclic lactone, further implicating P-gp in the resistance mechanism. frontiersin.org While milbemycins themselves can act as modulators of P-gp, their primary role as an anthelmintic is compromised when the parasite's own P-gp system is overactive. researchgate.netnih.gov

Table 1: Key Efflux Pumps Implicated in this compound Resistance

Efflux Pump Family Specific Transporter(s) Organism(s) Role in Resistance
ATP-binding cassette (ABC) Transporters P-glycoprotein (P-gp), MDR1, Cdr1 Parasitic nematodes, Fungi (e.g., Candida auris), Cancer cells Actively effluxes this compound and other macrocyclic lactones from the cell, reducing intracellular concentration at the target site. researchgate.netnih.govnih.govoup.com
Major Facilitator Superfamily (MFS) Mdr1 Fungi (e.g., Candida auris) Contributes to multidrug resistance, though its specific role in this compound resistance is often secondary to ABC transporters. nih.govoup.com

The primary target of milbemycins in invertebrates is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nervous system of nematodes and other invertebrates. frontiersin.orgcambridge.orgfrontiersin.org These channels are crucial for inhibitory neurotransmission. This compound binds to these channels, causing them to open irreversibly, leading to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and ultimately paralysis and death of the parasite. frontiersin.org

Mutations in the genes encoding GluCl subunits are a significant mechanism of resistance. cambridge.orgnih.gov These mutations can alter the structure of the receptor, reducing the binding affinity of this compound and other macrocyclic lactones. cambridge.orgnih.gov For example, specific mutations in GluClα3 subunits have been associated with avermectin (B7782182) resistance in nematodes like Caenorhabditis elegans and Cooperia oncophora. cambridge.orgcambridge.org While the direct link of specific mutations to this compound resistance is an area of ongoing research, the shared mode of action with avermectins strongly suggests that similar mutations would confer resistance.

In fungi, such as Candida auris, while the primary target is different, a similar principle of target site alteration applies. In this context, Milbemycin oxime has been shown to have a synergistic effect with azole antifungals. nih.govresearchgate.net Resistance to azoles often involves mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase. nih.govresearchgate.net While this compound's primary antifungal mechanism is not the inhibition of ERG11, its interaction with efflux pumps can overcome resistance mechanisms that are independent of the primary drug target, including those involving ERG11 mutations. nih.govresearchgate.net

Enhanced metabolism of anthelmintics is another mechanism that can contribute to resistance. Cytochrome P450 monooxygenases (P450s) are a large family of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs and pesticides. frontiersin.orgtums.ac.ir Upregulation or alteration of P450 enzymes can lead to faster detoxification of this compound, reducing its effective concentration and duration of action within the parasite. frontiersin.orgnih.gov

Increased expression of certain cytochrome P450 genes has been reported in multidrug-resistant strains of the parasitic nematode Haemonchus contortus. nih.gov While direct evidence specifically for this compound metabolism by these enzymes is still being fully elucidated, the involvement of P450s in the metabolism of other macrocyclic lactones like ivermectin is well-documented. nih.govnih.gov Given the structural similarities, it is highly probable that P450-mediated metabolism plays a role in resistance to this compound. The NADPH-cytochrome P450 reductase (CPR), an essential component of the P450 enzyme system, is also a key factor, as its activity is rate-limiting for P450 function. frontiersin.org

Genetic and Epigenetic Analysis of Resistant Strains

The genetic basis of this compound resistance extends beyond simple point mutations in target receptor genes. cambridge.org Gene expression changes, often driven by underlying genetic and epigenetic modifications, are critical. cambridge.orgnih.gov

Genetic analysis of resistant nematode strains has revealed single nucleotide polymorphisms (SNPs) in genes encoding P-glycoproteins and glutamate-gated chloride channel subunits. frontiersin.orgcambridge.org However, in many cases, resistance is not linked to single amino acid substitutions but rather to an increase in the expression of these genes. cambridge.org This suggests that regulatory mutations in promoter or enhancer regions, or changes in transcription factors that control the expression of these genes, are important.

Epigenetic mechanisms, such as DNA methylation and histone modifications, can also play a role in regulating the expression of genes involved in drug resistance. nih.gov These modifications can alter gene expression without changing the underlying DNA sequence and can be influenced by environmental factors, including drug exposure. nih.gov While research into the specific epigenetic changes associated with this compound resistance is still emerging, it represents a promising area for understanding the heritability and plasticity of the resistant phenotype. nih.govplos.org

Characterization of Cross-Resistance Patterns with Other Macrocyclic Lactones

Due to their similar chemical structures and shared mode of action, there is a high degree of cross-resistance between this compound and other macrocyclic lactones, such as the avermectins (e.g., ivermectin, abamectin). nih.govnih.govresearchgate.net Resistance mechanisms that affect the common target, the glutamate-gated chloride channel, or that involve broad-spectrum efflux pumps like P-glycoproteins, will typically confer resistance to the entire class of compounds. nih.govnih.govnih.gov

Studies have shown a direct association between resistance to abamectin (B1664291) and milbemectin (B10764950) in some arthropod populations, suggesting that the same resistance mechanisms are at play. nih.gov In parasitic nematodes, resistance to ivermectin often extends to other macrocyclic lactones, including milbemycins. nih.gov This has significant implications for parasite control strategies, as the development of resistance to one macrocyclic lactone can render the entire class ineffective. researchgate.net

Research on Strategies to Mitigate and Overcome Resistance

Overcoming this compound resistance requires a multi-pronged approach. Research is focused on several key areas:

Combination Therapy: The use of this compound in combination with other anthelmintics that have different modes of action is a primary strategy. This can delay the development of resistance by targeting multiple biological pathways simultaneously.

Efflux Pump Inhibitors: The co-administration of compounds that inhibit P-glycoproteins and other ABC transporters can restore the efficacy of this compound by increasing its intracellular concentration. researchgate.netnih.gov Some milbemycin compounds themselves have been shown to act as MDR reversing agents in cancer cells, highlighting the complex interactions with these pumps. researchgate.net

Development of Novel Compounds: There is ongoing research to develop new macrocyclic lactones or other anthelmintics that are not substrates for existing resistance mechanisms or that can overcome target-site mutations.

Molecular Diagnostics: The development of molecular tests to detect resistance-associated genetic markers allows for the early identification of resistant parasite populations, enabling more targeted and effective control strategies. researchgate.net

Advanced Research Methodologies and Future Directions for Milbemycin D

Advanced Spectroscopic and Spectrometric Techniques in Structure Elucidation and Analysis

The precise structural determination of Milbemycin D and its analogs is foundational to understanding their biological activity and pursuing further development. Modern spectroscopic and spectrometric methods are indispensable in this endeavor, providing detailed insights into the molecule's complex three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for elucidating the chemical structure of milbemycin analogs. acs.orgresearchgate.netnih.gov These methods allow for the precise mapping of the carbon and hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between atoms, which is crucial for confirming the intricate ring structures and the relative stereochemistry of the numerous chiral centers within the milbemycin scaffold. figshare.comtandfonline.com

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides highly accurate molecular weight measurements, enabling the determination of the elemental composition of new milbemycin derivatives. acs.orgresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) is further utilized to fragment the molecule, and the resulting fragmentation patterns offer valuable clues about the compound's structure and the location of substituents. nih.gov

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in its solid state. mdpi.com This technique has been successfully applied to milbemycin analogs, providing unambiguous confirmation of their absolute configuration. researchgate.netnih.govresearchgate.net For instance, the R-configuration of the hydroxyl group at the C-5 position of this compound was definitively established using X-ray crystallography. nih.gov

Circular Dichroism (CD) spectroscopy is another powerful tool for probing the stereochemistry of chiral molecules like this compound. The application of the CD allylic benzoate (B1203000) method to a derivative of this compound provided crucial evidence for determining the absolute configuration of the C-5 hydroxyl group, complementing the findings from X-ray crystallography. nih.gov

Application of Modern Synthetic Chemistry for Novel Analogue Discovery

The core structure of this compound presents a formidable challenge for synthetic chemists, yet it also offers a rich scaffold for the creation of novel analogs with potentially enhanced or entirely new biological activities. Modern synthetic chemistry provides the tools to systematically modify the milbemycin molecule, leading to the discovery of derivatives with improved properties.

Semisynthesis, which involves the chemical modification of the naturally produced milbemycin core, is a common and efficient strategy for generating new analogs. For example, milbemycin oxime, a commercially important anthelmintic, is synthesized from milbemycins A3/A4 through a two-step chemical process involving ketonization and subsequent oximation. researchgate.net The development of more efficient and environmentally friendly methods for these transformations is an ongoing area of research. researchgate.net

Total synthesis of milbemycins, while exceedingly complex, offers the ultimate control over the molecular architecture and allows for the creation of analogs that are inaccessible through semisynthesis. The total synthesis of (+)-Milbemycin D and Milbemycin β3 has been achieved, showcasing the power of modern synthetic methods to construct such intricate molecules from simple starting materials. acs.orgnih.gov These synthetic routes often involve sophisticated strategies for stereocontrol and the formation of the complex ring systems.

The design and synthesis of novel milbemycin analogs often focus on modifying specific positions of the molecule to probe structure-activity relationships (SAR). For instance, researchers have synthesized series of analogs with modifications at the 4'- and 13-positions, introducing various alkyl and aryl groups to explore their impact on insecticidal activity. acs.orgresearchgate.netnih.gov These studies have revealed that certain substituents can significantly enhance the potency against specific pests. acs.orgnih.gov

Development and Utilization of In Vitro and In Vivo Model Systems for Efficacy and Mechanistic Studies

A critical aspect of this compound research involves the use of robust in vitro and in vivo model systems to evaluate the efficacy of new analogs and to elucidate their mechanisms of action. These models are essential for translating discoveries from the laboratory to potential applications.

In Vivo Models: To assess the efficacy of this compound and its derivatives in a more biologically relevant context, researchers utilize a variety of in vivo models. These models range from simple organisms to more complex animal systems, depending on the specific biological activity being investigated.

For instance, the insecticidal and acaricidal properties of milbemycin compounds have been tested against pests such as the carmine (B74029) spider mite (Tetranychus cinnabarinus), the oriental armyworm (Mythimna separata), and the black bean aphid (Aphis fabae). acs.orgresearchgate.netnih.gov Nematicidal activity has been evaluated against the pine wood nematode (Bursaphelenchus xylophilus). figshare.com These studies provide crucial data on the potency and spectrum of activity of the compounds.

The anthelmintic properties of milbemycins are a major area of investigation. Milbemycin oxime, a derivative of milbemycin, is widely used in veterinary medicine for the prevention of heartworm disease (Dirofilaria immitis) and the treatment of infections with hookworms and roundworms in dogs and cats. vcahospitals.com The development of resistance to macrocyclic lactones like milbemycin in some parasite populations highlights the importance of ongoing research and the need for new, more effective analogs. frontiersin.org

Integration of Omics Technologies (Genomics, Proteomics) in Biosynthesis and Resistance Research

The advent of "omics" technologies has revolutionized the study of natural product biosynthesis and the mechanisms of resistance. Genomics and proteomics provide a global view of the cellular processes involved in the production of this compound and how organisms develop resistance to its effects.

The complete genome sequence of the milbemycin-producing bacterium, Streptomyces bingchenggensis, has been a significant milestone in the field. nih.gov This has allowed for the identification of the milbemycin biosynthetic gene cluster (BGC), which contains the genes encoding the enzymes responsible for constructing the complex milbemycin molecule. nih.govnih.govresearchgate.net The BGC for milbemycin consists of genes encoding large, modular polyketide synthases (PKSs) that assemble the macrolide backbone, as well as genes for tailoring enzymes that perform post-PKS modifications. nih.govresearchgate.net

Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been used to understand the regulation of milbemycin biosynthesis. By comparing the gene expression profiles of high- and low-producing strains, researchers can identify regulatory genes and pathways that control the production of milbemycin. nih.gov This knowledge can then be used to engineer strains with improved yields.

Proteomics, the large-scale study of proteins, can provide insights into the mechanisms of milbemycin resistance. By comparing the proteomes of sensitive and resistant organisms, researchers can identify proteins that are differentially expressed and may be involved in detoxification, target modification, or other resistance mechanisms. This information is crucial for understanding how resistance develops and for designing strategies to overcome it.

Utilization of Computational Chemistry and Molecular Modeling in SAR and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, and they are increasingly being applied to the study of this compound and its analogs. These in silico methods allow researchers to investigate the relationship between the three-dimensional structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) and to rationally design new compounds with improved properties.

Molecular modeling techniques can be used to build three-dimensional models of milbemycin analogs and their biological targets, such as ion channels in parasites. frontiersin.org By simulating the interaction between the milbemycin molecule and its target protein, researchers can gain insights into the key molecular features responsible for its biological activity. This understanding can then guide the design of new analogs with enhanced binding affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach used in milbemycin research. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of milbemycin analogs with known activities, researchers can develop QSAR models that can predict the activity of new, untested compounds. This allows for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and biological evaluation.

The integration of computational methods with experimental data is a powerful strategy for accelerating the discovery of new milbemycin-based drugs. By combining in silico design and prediction with in vitro and in vivo testing, researchers can more efficiently explore the vast chemical space of milbemycin analogs and identify compounds with superior therapeutic potential.

Exploration of this compound and Analogues for New Biological Activities

While this compound and its known analogs are primarily recognized for their potent anthelmintic, insecticidal, and acaricidal properties, there is a growing interest in exploring their potential for new biological activities. The complex and unique chemical structure of the milbemycin scaffold suggests that it may interact with a variety of biological targets, opening up possibilities for new therapeutic applications.

The discovery of novel biological activities often begins with broad screening programs where milbemycin analogs are tested against a diverse range of biological targets, such as enzymes, receptors, and cell lines. These high-throughput screening campaigns can quickly identify "hits" that can then be further investigated and optimized.

One area of interest is the potential for milbemycin analogs to have activity against other types of parasites or pathogens. For example, research has explored the efficacy of milbemycins against various nematode species. figshare.com Additionally, the potential for milbemycins to have antifungal or antibacterial activity is an area that warrants further investigation.

Another avenue of exploration is the potential for milbemycin analogs to have applications in human medicine beyond infectious diseases. The complex structure of milbemycins may allow them to interact with targets involved in other disease processes, such as cancer or inflammation. However, extensive research would be required to identify such activities and to develop analogs with the necessary selectivity and safety profiles for human use.

The generation of new milbemycin analogs through synthetic chemistry and biosynthetic engineering provides a continuous source of novel compounds for biological screening. By combining these approaches with innovative screening platforms, researchers can continue to explore the full therapeutic potential of the milbemycin chemical class.

Sustainable Production and Bioprocess Optimization via Systems and Synthetic Biology

The commercial production of this compound and its derivatives relies on fermentation of Streptomyces species. proquest.comnih.govjst.go.jp Ensuring a sustainable and economically viable supply of these valuable compounds requires continuous efforts in bioprocess optimization and the application of cutting-edge technologies like systems and synthetic biology.

Traditional strain improvement methods, such as random mutagenesis, have been used to increase milbemycin yields. proquest.comacademicjournals.orgresearchgate.net However, these methods can be time-consuming and often result in strains with unpredictable genetic changes. Modern approaches focus on rational metabolic engineering, guided by a deep understanding of the milbemycin biosynthetic pathway and its regulation.

Systems biology plays a crucial role in providing a holistic view of the cellular processes involved in milbemycin production. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the Streptomyces cell. These models can be used to identify metabolic bottlenecks and to predict the effects of genetic modifications on milbemycin yield.

Synthetic biology offers a powerful toolkit for engineering Streptomyces strains for enhanced milbemycin production. oup.comnih.govdovepress.com This includes the ability to:

Overexpress key biosynthetic genes: Increasing the expression of genes in the milbemycin BGC can lead to higher product titers. proquest.com

Optimize precursor supply: Engineering the primary metabolism of the cell to channel more building blocks towards milbemycin biosynthesis can significantly improve yields. nih.gov

Eliminate competing pathways: Deleting genes involved in the production of unwanted byproducts can increase the flux towards the desired milbemycin compounds. proquest.comnih.gov

Refactor regulatory networks: Rewiring the complex regulatory circuits that control milbemycin biosynthesis can lead to more robust and predictable production strains. nih.govresearchgate.netresearchgate.netresearchgate.net

Fermentation process optimization is another critical aspect of sustainable milbemycin production. This involves carefully controlling various parameters, such as nutrient composition, pH, temperature, and aeration, to create the optimal environment for cell growth and product formation. academicjournals.orgnih.govoup.com Response surface methodology and other statistical design of experiment approaches are often used to systematically optimize these parameters. academicjournals.orgresearchgate.net

By combining systems biology, synthetic biology, and advanced fermentation technology, researchers are continuously working to develop more efficient and sustainable processes for the production of this compound and its valuable derivatives.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing the structural integrity of Milbemycin D?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR) to confirm stereochemical configuration . For novel derivatives, include mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Ensure experimental protocols align with reproducibility standards, such as documenting solvent systems and instrument calibration .

Q. How can researchers validate the bioactivity of this compound against parasitic nematodes in vitro?

  • Methodological Answer : Design dose-response assays using standardized nematode strains (e.g., Haemonchus contortus larvae) in microplate formats. Include positive controls (e.g., ivermectin) and negative controls (solvent-only). Measure paralysis rates via motility scoring and validate results with statistical models (e.g., probit analysis for EC₅₀ values). Ensure all protocols are peer-reviewed for reproducibility .

Q. What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Monitor reaction yield , purity (via HPLC ≥98%), and residual solvent levels. Use quality control (QC) metrics such as peptide content analysis and salt removal (e.g., TFA <1%) if applicable. For fermentation-derived batches, standardize microbial strains (e.g., Streptomyces spp.) and growth conditions (pH, temperature) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different parasite species be resolved?

  • Methodological Answer : Conduct comparative genomic studies to identify parasite-specific target variations (e.g., glutamate-gated chloride channel isoforms). Pair this with molecular docking simulations to assess this compound’s binding affinity. Validate findings using in vivo models with controlled genetic backgrounds and meta-analyses of existing datasets .

Q. What experimental strategies optimize the stability of this compound in aqueous formulations for long-term storage?

  • Methodological Answer : Perform accelerated stability testing under varied conditions (temperature, pH, light exposure). Use lyophilization to reduce hydrolysis and pair with excipients like cyclodextrins for enhanced solubility. Characterize degradation products via LC-MS and apply Arrhenius modeling to predict shelf life .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzymes (e.g., CYP450 isoforms) and tissue distribution. Validate models with radiolabeled tracer studies in target species. Use microsampling techniques to minimize animal use while capturing time-concentration data .

Q. What molecular mechanisms underlie resistance to this compound in nematodes, and how can they be experimentally characterized?

  • Methodological Answer : Perform whole-genome sequencing of resistant nematode strains to identify mutations (e.g., in avr-14 or glc-1 genes). Use RNA interference (RNAi) to knock down candidate resistance genes and assess restored susceptibility. Cross-reference findings with transcriptomic datasets from field isolates .

Methodological Best Practices

  • Data Reproducibility : Document all experimental variables (e.g., solvent purity, microbial culture conditions) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Conflict Resolution : Apply systematic review frameworks (e.g., PRISMA) to synthesize contradictory findings. Use sensitivity analyses to test hypotheses against alternative parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.